molecular formula C14H7F3N2OS B2919058 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 797005-28-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2919058
CAS No.: 797005-28-8
M. Wt: 308.28
InChI Key: BSTMSISRQUKEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of fluorine atoms at specific positions on the benzothiazole and benzamide rings, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the condensation of 2-aminothiophenol with fluorinated aromatic aldehydes under oxidative conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a modulator of G-protein coupled receptors.

    Medicine: Research has explored its potential as an anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral agent.

    Industry: It is used in the development of new materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2OS/c15-7-5-10(17)12-11(6-7)21-14(18-12)19-13(20)8-3-1-2-4-9(8)16/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTMSISRQUKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.